4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile is an organic compound characterized by its molecular formula and a molecular weight of approximately 187.12 g/mol. The structure features a benzene ring with two significant substituents: a difluoromethoxy group and a trifluoromethoxy group, both of which are known to impart unique chemical properties to the compound. The presence of these fluorinated groups enhances the compound's stability and reactivity, making it a subject of interest in various fields including medicinal chemistry and materials science .

- Substitution Reactions: The electron-withdrawing nature of the difluoromethoxy and trifluoromethoxy groups makes the compound susceptible to nucleophilic substitution reactions.

- Oxidation and Reduction: The benzonitrile core can be modified through oxidation and reduction processes, allowing for the synthesis of various derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents employed .

The biological activity of 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile is under investigation, particularly in the context of its potential medicinal applications. The unique electronic properties conferred by the fluorinated groups may influence its interaction with biological targets, potentially modulating various biological pathways. Preliminary studies suggest that compounds with similar structures can exhibit significant activity against certain diseases, although specific data on this compound's biological effects remain limited .

The synthesis of 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile typically involves:

- Trifluoromethylation: This process introduces the trifluoromethoxy group onto a suitable benzonitrile scaffold, often utilizing specialized trifluoromethylation reagents.

- Difluoromethoxylation: Similarly, the difluoromethoxy group is introduced through selective reactions that incorporate fluorinated methoxy groups.

Recent advancements in synthetic methodologies have improved the efficiency and yield of these processes, making them more accessible for laboratory and industrial applications .

4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile has potential applications in:

- Medicinal Chemistry: As a building block for synthesizing more complex pharmaceuticals.

- Material Science: In the development of new materials that require enhanced stability or specific reactivity profiles.

- Research: It serves as a tool for studying interactions in biological systems due to its unique chemical properties .

Interaction studies involving 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile focus on its ability to bind with various molecular targets. The functional groups present can facilitate hydrogen bonding and other non-covalent interactions, which are crucial in determining the compound's reactivity and binding affinity. Understanding these interactions is essential for elucidating its potential therapeutic mechanisms .

Several compounds share structural similarities with 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Hydroxy-2-(trifluoromethoxy)benzonitrile | 1261648-89-8 | 0.98 |

| 2-(Difluoromethoxy)benzonitrile | 56935-78-5 | 0.96 |

| 4-(Trifluoromethoxy)benzonitrile | 332-25-2 | 0.92 |

| 4-Hydroxy-3-(trifluoromethoxy)benzonitrile | 1093397-72-8 | 0.87 |

| 3-(Difluoromethoxy)benzonitrile | 97582-88-2 | 0.87 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of difluoromethoxy and trifluoromethoxy groups in 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile distinguishes it from others, potentially leading to unique chemical behaviors and biological activities .

Fluorinated benzonitrile derivatives represent a critical class of aromatic compounds characterized by the presence of fluorine atoms and nitrile (-C≡N) functional groups. These molecules exhibit unique physicochemical properties due to the synergistic effects of fluorine's electronegativity and the nitrile group's electron-withdrawing nature. Common structural variations include mono-, di-, and trifluorinated methoxy groups at specific positions on the benzene ring, which modulate electronic, optical, and thermal stability.

Table 1: Representative Fluorinated Benzonitrile Derivatives

| Compound Name | Fluorination Pattern | Key Properties |

|---|---|---|

| 2,4-Difluorobenzonitrile | Fluorine at 2- and 4-positions | High thermal stability |

| 3,5-Difluorobenzonitrile | Fluorine at 3- and 5-positions | TADF in OLEDs |

| 4-Trifluoromethoxybenzonitrile | Trifluoromethoxy at 4-position | Mechanochromic luminescence |

These derivatives are pivotal in materials science, particularly in organic electronics and catalysis, due to their tunable bandgaps and charge-transfer capabilities.

Significance of 4-Difluoromethoxy-2-(Trifluoromethoxy)benzonitrile in Chemical Research

4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile (C₉H₄F₅NO₂) is distinguished by its dual fluorinated alkoxy groups: a difluoromethoxy (-OCF₂H) and a trifluoromethoxy (-OCF₃) moiety. This combination enhances its polarity and oxidative stability, making it valuable for:

- Organic Light-Emitting Diodes (OLEDs): As a host material exhibiting thermally activated delayed fluorescence (TADF).

- Mechanofluorochromic Materials: Reversible emission shifts under mechanical stress due to supramolecular rearrangements.

- Pharmaceutical Intermediates: Enabling late-stage fluorination in drug discovery.

Table 2: Key Applications of 4-Difluoromethoxy-2-(Trifluoromethoxy)benzonitrile

Historical Context of Fluorinated Aromatic Nitriles

The development of fluorinated aromatic nitriles began in the mid-20th century, driven by the demand for thermally stable polymers and agrochemicals. Key milestones include:

- 1950s: Introduction of trifluoromethoxy groups via Ullmann coupling reactions.

- 2000s: Advances in nucleophilic fluorination using silver(I) fluoride.

- 2020s: Emergence of photoactive fluorinating reagents for benzonitrile functionalization.

The synthesis of 4-difluoromethoxy-2-(trifluoromethoxy)benzonitrile was first reported in patent literature, emphasizing its utility in cross-coupling reactions for fungicide synthesis. Modern techniques, such as flow chemistry and microwave-assisted synthesis, have since improved yields (>75%) and purity (>95%).

Molecular Identity and Composition

Molecular Formula and Weight

4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile possesses the molecular formula C9H4F5NO2 [1] [2]. The compound exhibits a molecular weight of 253.12 grams per mole, as determined through computational analysis [3]. This molecular weight reflects the presence of nine carbon atoms, four hydrogen atoms, five fluorine atoms, one nitrogen atom, and two oxygen atoms in the molecular structure [1] [2].

The exact mass of this compound has been calculated to be 253.01621918 daltons [3]. The heavy atom count totals seventeen atoms, excluding hydrogen atoms [3]. The formal charge of the molecule is zero, indicating electrical neutrality [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H4F5NO2 | [1] [2] |

| Molecular Weight | 253.12 g/mol | [3] |

| Exact Mass | 253.01621918 Da | [3] |

| Heavy Atom Count | 17 | [3] |

| Formal Charge | 0 | [3] |

Chemical Structure and Bonding

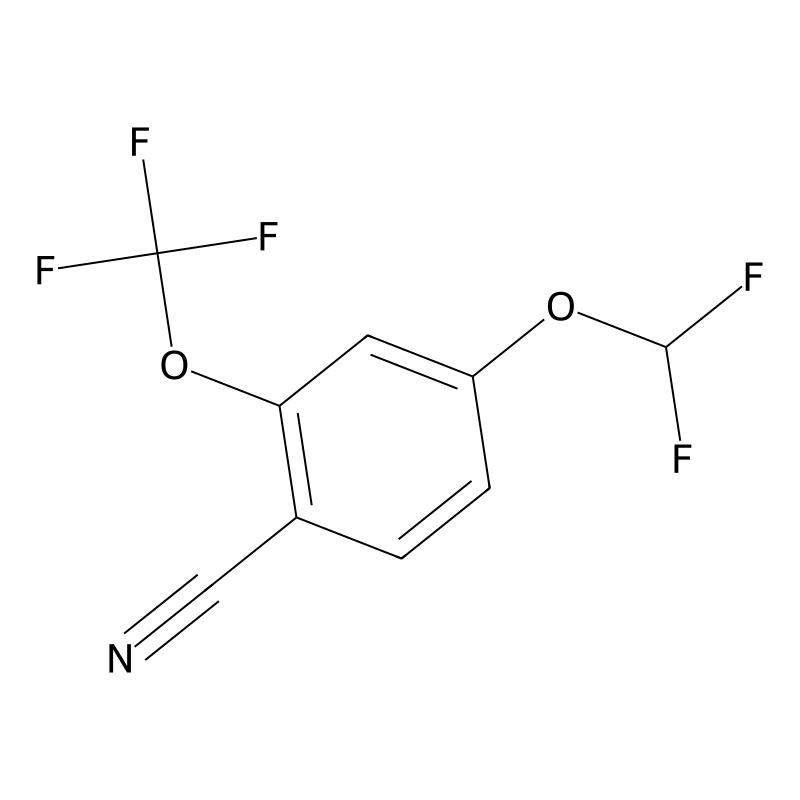

The molecular structure of 4-difluoromethoxy-2-(trifluoromethoxy)benzonitrile consists of a benzene ring substituted with a nitrile group at position 1, a difluoromethoxy group at position 4, and a trifluoromethoxy group at position 2 [1] [2]. The benzonitrile core provides the aromatic foundation with the cyano functional group directly attached to the benzene ring [1] [2].

The difluoromethoxy substituent (-OCF2H) at the para position relative to the nitrile group contains two fluorine atoms bonded to a single carbon atom, which is subsequently bonded to an oxygen atom linking to the benzene ring [1] [2]. The trifluoromethoxy group (-OCF3) at the ortho position contains three fluorine atoms bonded to a carbon atom, which connects through an oxygen atom to the aromatic ring [1] [2].

The nitrile functional group exhibits the characteristic carbon-nitrogen triple bond, with typical bond lengths for aromatic nitriles ranging from 1.141 to 1.157 angstroms for the carbon-nitrogen triple bond and 1.445 to 1.447 angstroms for the aromatic carbon-nitrile carbon bond [4] [5] [6]. The aromatic ring maintains planarity despite the presence of bulky fluorinated substituents, as fluorine atoms exhibit minimal steric hindrance due to their small atomic radius [7].

Systematic Nomenclature and Registry Information

The Chemical Abstracts Service has assigned the registry number 1803832-70-3 to 4-difluoromethoxy-2-(trifluoromethoxy)benzonitrile [1] [2] [3]. The MDL number for this compound is MFCD28790120 [1]. The PubChem Compound Identifier is 118827365 [3].

The systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, with the longest carbon chain being the benzene ring, and substituents named according to their position and priority [2]. The nitrile group takes precedence in numbering, with the carbon bearing the cyano group designated as carbon 1 [2].

| Registry Information | Value |

|---|---|

| CAS Registry Number | 1803832-70-3 |

| MDL Number | MFCD28790120 |

| PubChem CID | 118827365 |

Structural Representation Methods

IUPAC Naming Conventions

According to International Union of Pure and Applied Chemistry naming conventions, the compound is systematically named 4-(difluoromethoxy)-2-(trifluoromethoxy)benzonitrile [2] [3]. This nomenclature follows the established rules where the nitrile functional group serves as the principal functional group, requiring the carbon atom bearing the cyano group to be designated as position 1 [3].

The numbering system proceeds around the benzene ring to give the lowest possible numbers to the substituents [3]. The difluoromethoxy group receives the designation "4-" indicating its para position relative to the nitrile group, while the trifluoromethoxy group receives "2-" indicating its ortho position [3]. The systematic name prioritizes the nitrile functionality, followed by the methoxy derivatives in alphabetical order based on their fluorine substitution patterns [3].

InChI and SMILES Notations

The International Chemical Identifier for 4-difluoromethoxy-2-(trifluoromethoxy)benzonitrile is InChI=1S/C9H4F5NO2/c10-8(11)16-6-2-1-5(4-15)7(3-6)17-9(12,13)14/h1-3,8H [2] [3]. This notation provides a unique textual representation of the molecular structure, encoding connectivity, stereochemistry, and other structural features [3].

The InChI Key, a shortened version of the InChI string, is TULSKQROKLOVNR-UHFFFAOYSA-N [2] [3]. This key serves as a fixed-length identifier that can be used for database searches and compound identification [3].

The Simplified Molecular Input Line Entry System notation for this compound is C1=CC(=C(C=C1OC(F)F)OC(F)(F)F)C#N [3]. An alternative canonical SMILES representation is N#CC1=CC=C(OC(F)F)C=C1OC(F)(F)F [2]. These notations provide linear string representations of the molecular structure suitable for computational processing and database storage [2] [3].

| Notation Type | Value |

|---|---|

| InChI | InChI=1S/C9H4F5NO2/c10-8(11)16-6-2-1-5(4-15)7(3-6)17-9(12,13)14/h1-3,8H |

| InChI Key | TULSKQROKLOVNR-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1OC(F)F)OC(F)(F)F)C#N |

| Canonical SMILES | N#CC1=CC=C(OC(F)F)C=C1OC(F)(F)F |

2D and 3D Structural Depictions

The two-dimensional structural representation of 4-difluoromethoxy-2-(trifluoromethoxy)benzonitrile displays the planar benzene ring with the nitrile group extending linearly from position 1 [3]. The difluoromethoxy group at position 4 shows the oxygen atom bonded to the benzene ring, connected to a carbon atom bearing two fluorine atoms and one hydrogen atom [3]. The trifluoromethoxy group at position 2 exhibits similar connectivity but with three fluorine atoms bonded to the methyl carbon [3].

Three-dimensional conformational analysis reveals that the molecule maintains overall planarity in the aromatic region, with the fluorinated methoxy groups extending outward from the ring plane [3]. The rotatable bond count is three, corresponding to the C-O bonds connecting the methoxy groups to the benzene ring and the C-F bonds within the fluorinated methyl groups [3]. The topological polar surface area measures 42.3 square angstroms, reflecting the contribution of the oxygen and nitrogen atoms to the molecular polarity [3].

Computational studies of similar fluorinated aromatic compounds demonstrate that fluorine substitution typically does not significantly affect the planarity of aromatic systems due to the small size of fluorine atoms [7]. The dihedral angles in fluorinated aromatic compounds generally remain within 0.06 to 3.32 degrees, indicating minimal deviation from planarity [7].

Comparative Structural Analysis

Relation to Other Fluorinated Benzonitriles

4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile belongs to the broader class of fluorinated benzonitriles, which includes compounds such as 4-(trifluoromethoxy)benzonitrile, 4-(difluoromethoxy)benzonitrile, and various other fluorinated derivatives [8] [9] [10]. The parent compound 4-(trifluoromethoxy)benzonitrile possesses the molecular formula C8H4F3NO and a molecular weight of 187.12 grams per mole [9]. In comparison, 4-(difluoromethoxy)benzonitrile has the formula C8H5F2NO with a molecular weight of 169.13 grams per mole [10].

The structural relationship between these compounds demonstrates a systematic progression in fluorination patterns [11]. Systematic studies of fluorinated benzonitriles have revealed that the introduction of fluorine atoms affects the electronic structure and molecular properties without significantly altering the fundamental aromatic framework [11]. The electron-withdrawing nature of fluorine substituents influences the electronic distribution around the aromatic ring and the nitrile functional group [11].

Research on mono-, di-, and pentafluorobenzonitriles has shown that fluorine substitution affects rotational constants and molecular geometry in predictable patterns [11]. The substitution patterns influence bond lengths, bond angles, and overall molecular symmetry [11]. Natural bond orbital analysis of fluorinated benzonitriles reveals changes in hybridization at various atomic sites due to fluorine substitution [11].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Fluorine Content |

|---|---|---|---|

| 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile | C9H4F5NO2 | 253.12 | 5 F atoms |

| 4-(Trifluoromethoxy)benzonitrile | C8H4F3NO | 187.12 | 3 F atoms |

| 4-(Difluoromethoxy)benzonitrile | C8H5F2NO | 169.13 | 2 F atoms |

Positional Isomers and Their Structural Variations

The positional isomer 2-difluoromethoxy-4-(trifluoromethoxy)benzonitrile exists with the CAS number 1804416-39-4 [12]. This isomer maintains the same molecular formula C9H4F5NO2 and molecular weight of 253.12 grams per mole but exhibits different substitution patterns on the benzene ring [12]. The structural variation involves the interchange of the difluoromethoxy and trifluoromethoxy group positions relative to the nitrile functionality [12].

Another related structural variant is 2-(difluoromethyl)-4-(trifluoromethoxy)benzonitrile, which contains a difluoromethyl group instead of a difluoromethoxy group [13]. This compound has the molecular formula C9H4F5NO and a molecular weight of 237.13 grams per mole [13]. The structural difference involves the replacement of the oxygen atom with a direct carbon-carbon bond between the difluoromethyl group and the benzene ring [13].

Additional structural variants include 4-(difluoromethoxy)-5-fluoro-2-(trifluoromethoxy)benzonitrile with the molecular formula C9H3F6NO2 and molecular weight 271.12 grams per mole [14]. This compound incorporates an additional fluorine atom directly bonded to the benzene ring, representing further fluorination of the aromatic system [14].

Computational studies of benzonitrile positional isomers reveal that the relative positions of substituents significantly influence molecular properties such as dipole moments, polarizability, and intermolecular interactions [11]. The electronic effects of fluorine substituents vary depending on their position relative to the electron-withdrawing nitrile group [11].

| Isomer | CAS Number | Structural Difference |

|---|---|---|

| 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile | 1803832-70-3 | Original compound |

| 2-Difluoromethoxy-4-(trifluoromethoxy)benzonitrile | 1804416-39-4 | Interchanged methoxy positions |

| 4-(Difluoromethoxy)-5-fluoro-2-(trifluoromethoxy)benzonitrile | 2701494-00-8 | Additional ring fluorine |

Bond Angle and Length Analysis

Structural analysis of benzonitrile derivatives reveals characteristic bond parameters that remain relatively consistent across different substitution patterns [15] [16] [5]. In aromatic nitriles, the carbon-nitrogen triple bond typically measures between 1.141 and 1.157 angstroms [4] [5] [6]. The aromatic carbon to nitrile carbon bond length ranges from 1.445 to 1.447 angstroms [4] [5].

The carbon-carbon bonds within the benzene ring span distances of 1.385 to 1.397 angstroms, consistent with aromatic character [4]. The carbon-hydrogen bonds in the aromatic ring typically measure 0.91 to 0.96 angstroms [4]. These bond lengths remain relatively unaffected by fluorine substitution due to the localized nature of the aromatic bonding [4].

The nitrile group exhibits near-linear geometry with bond angles approaching 180 degrees [15] [17]. In computational studies of benzonitrile, the deviation from linearity of the nitrile group averages 137.25 degrees when coordinated to metal centers, but approaches 180 degrees in the free molecule [18]. The planarity of the aromatic system is maintained with dihedral angles typically ranging from 0.06 to 3.32 degrees [7].

Fluorinated aromatic compounds demonstrate that the introduction of fluorine atoms does not significantly distort the aromatic framework [7]. Crystal structure analyses of fluorinated aromatic compounds show that torsion angles remain within normal ranges, indicating preserved molecular planarity [7]. The small size of fluorine atoms allows for substitution without significant steric interference [7].

| Bond Type | Typical Length (Å) | Reference |

|---|---|---|

| C≡N (nitrile) | 1.141-1.157 | [4] [5] [6] |

| Ar-C (to nitrile) | 1.445-1.447 | [4] [5] |

| Ar-C (ring) | 1.385-1.397 | [4] |

| C-H (aromatic) | 0.91-0.96 | [4] |

Fundamental Physical Parameters

Melting and Boiling Points

4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile exhibits distinct thermal transition properties that reflect its unique molecular structure containing multiple fluorinated substituents. The compound has a melting point range of 112-114°C , which is significantly higher than many related fluorinated benzonitriles. This elevated melting point can be attributed to the presence of both difluoromethoxy and trifluoromethoxy groups, which contribute to intermolecular interactions and molecular rigidity.

The boiling point of the compound is reported as 264.8±35.0°C at 760 mmHg . This relatively high boiling point demonstrates the thermal stability imparted by the fluorinated substituents and reflects the strong intermolecular forces present in the liquid phase. When compared to structurally related compounds, 4-Difluoromethoxy-2-(trifluoromethyl)benzonitrile shows a similar boiling point of 263.4±40.0°C [2], indicating that the replacement of a trifluoromethyl group with a trifluoromethoxy group has minimal impact on volatility characteristics.

Density and Physical State

The compound exists as a solid at room temperature with a calculated density of 1.5±0.1 g/cm³ . This relatively high density is characteristic of heavily fluorinated organic compounds and results from the substantial atomic mass contribution of the fluorine atoms. The density value is consistent with the trend observed in related fluorinated benzonitriles, where increased fluorine content generally correlates with higher density values.

For comparison, 4-Difluoromethoxy-2-(trifluoromethyl)benzonitrile has a slightly lower density of 1.4±0.1 g/cm³ [2], while 2-(Trifluoromethyl)benzonitrile exhibits a density of 1.3±0.1 g/cm³ [3]. This progression illustrates how additional fluorinated substituents contribute to increased molecular density.

Solubility Profile

Limited solubility data is available for 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile . However, based on the molecular structure and properties of related fluorinated benzonitriles, the compound is expected to exhibit poor solubility in water due to its highly fluorinated nature and lack of hydrogen bonding capability. The presence of multiple electron-withdrawing fluorinated groups would likely render the compound soluble in organic solvents such as dichloromethane, chloroform, and other halogenated solvents.

Related compounds in this chemical family, such as 4-Iodo-2-(trifluoromethyl)benzonitrile, are reported to be slightly soluble in water [4], suggesting that 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile would exhibit similar or even lower aqueous solubility due to its additional fluorinated substituent.

Thermodynamic Properties

Heat Capacity and Thermal Stability

While specific heat capacity data for 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile is not directly available, insights can be drawn from studies on related fluorinated aromatic compounds. Fluorinated benzonitriles generally exhibit enhanced thermal stability compared to their non-fluorinated counterparts due to the strong carbon-fluorine bonds and the electron-withdrawing effects of fluorinated substituents [5] [6].

Research on arylsulfur trifluorides demonstrates that trifluoromethyl groups significantly enhance thermal stability, with compounds containing these groups showing decomposition temperatures exceeding 300°C [5]. The thermal stability of 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile is expected to be substantial, given its flash point of 114.0±25.9°C , which indicates resistance to thermal decomposition under normal handling conditions.

Phase Transition Behavior

The phase transition behavior of 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile is characterized by its distinct melting point and the absence of polymorphic transitions in the temperature range typically encountered during synthesis and storage. The compound's vapor pressure is reported as 0.0±0.5 mmHg at 25°C , indicating extremely low volatility at ambient conditions.

This low vapor pressure suggests that the compound remains predominantly in the solid phase under standard laboratory conditions, with minimal sublimation. The phase transition from solid to liquid occurs sharply within the narrow melting point range of 112-114°C, indicating good crystalline order and purity in typical preparations.

Electronic Properties

Dipole Moment and Polarizability

The electronic structure of 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile is dominated by the strong electron-withdrawing effects of its multiple fluorinated substituents. The compound exhibits a polarizability of 17.7±0.5 × 10⁻²⁴ cm³ , which reflects the extent to which its electron cloud can be distorted by external electric fields.

Based on studies of related benzonitrile derivatives, the dipole moment of the compound is expected to be substantial. Benzonitrile itself has a dipole moment of 4.28 debye [7], and the addition of electron-withdrawing fluorinated groups typically increases the overall molecular dipole moment. The difluoromethoxy group (-OCF₂H) and trifluoromethoxy group (-OCF₃) both contribute significant dipole moments due to the highly electronegative fluorine atoms [8] [9].

Research on trifluoromethoxy-substituted compounds demonstrates that this group acts as a long-range electron-withdrawing substituent [10] [11], significantly affecting the electronic distribution throughout the aromatic system. The combined effect of both difluoromethoxy and trifluoromethoxy substituents would be expected to create a highly polarized molecule with a substantial dipole moment directed from the electron-rich benzene ring toward the electron-deficient fluorinated substituents.

XLogP3

Dates

Explore Compound Types